diaquatetrahydroxidoplatinum(IV)
Description
Diaquatetrahydroxidoplatinum(IV) is a platinum(IV) coordination complex with the formula $[Pt(OH)4(H2O)2]$. The platinum center adopts an octahedral geometry, coordinated by four hydroxido ($OH^-$) ligands and two aqua ($H2O$) ligands. As a Pt(IV) complex, it is more oxidized than common Pt(II) chemotherapeutics like cisplatin, which confers distinct chemical and pharmacological properties. Pt(IV) complexes are often investigated as prodrugs, requiring intracellular reduction to active Pt(II) species for therapeutic activity .
Key characteristics include:
- Oxidation State: Pt(IV) (inert under physiological conditions, requiring reduction for activation).
- Ligand Composition: Hydrophilic ligands ($OH^-$, $H_2O$) enhance solubility in aqueous media.
- Stability: The hydroxido and aqua ligands may increase susceptibility to ligand substitution or hydrolysis compared to chloride-ligated Pt(IV) complexes.
Properties
Molecular Formula |
H14O6Pt+2 |
|---|---|
Molecular Weight |
305.19 g/mol |
IUPAC Name |
dioxidanium;platinum;tetrahydrate |
InChI |
InChI=1S/6H2O.Pt/h6*1H2;/p+2 |
InChI Key |
BYFKUSIUMUEWCM-UHFFFAOYSA-P |
Canonical SMILES |
[OH3+].[OH3+].O.O.O.O.[Pt] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Platinum(IV) Complexes
Structural and Ligand-Based Differences
The table below highlights critical differences between diaquatetrahydroxidoplatinum(IV) and structurally related Pt(IV) complexes:
Key Observations:
Ligand Effects on Solubility : Diaquatetrahydroxidoplatinum(IV) exhibits higher solubility than chloride- or aromatic-ligated Pt(IV) complexes due to its hydrophilic $OH^-$ and $H_2O$ ligands. This contrasts with dichlorido complexes (e.g., , Compound II), where chloride ligands reduce solubility but enhance lipophilicity .
Stability : Complexes with bidentate ligands (e.g., oxalato in Oxaliplatin’s Related Compound C) or aromatic ligands (e.g., indazole-carboxylato in ) demonstrate greater kinetic inertness, reducing premature hydrolysis in vivo .
Pharmacological Implications : Chloride-ligated Pt(IV) complexes (e.g., dichloridobis[...]platinum(IV)) may exhibit slower reduction kinetics, prolonging circulation time. In contrast, diaquatetrahydroxidoplatinum(IV)’s labile aqua ligands could facilitate faster activation in reducing environments (e.g., tumor cells) .
Comparison with Platinum(II) Therapeutics
- Cisplatin : $[Pt(NH3)2Cl_2]$ (Pt(II)) has high reactivity due to labile chloride ligands, enabling DNA adduct formation. However, its Pt(IV) analogs (e.g., tetraplatin) show reduced nephrotoxicity but require metabolic activation .
- Oxaliplatin: A Pt(II) complex with oxalato and diaminocyclohexane ligands. Its Pt(IV) analogs (e.g., Related Compound C in ) are less toxic but depend on intracellular reduction for efficacy .
Methodological Considerations for Comparison
As noted in , structural similarity metrics (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for predicting biological activity. Diaquatetrahydroxidoplatinum(IV)’s ligand profile distinguishes it from chloride- or aromatic-ligated Pt(IV) complexes, suggesting divergent mechanisms of action or toxicity profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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